1-[(4-nitrophenyl)acetyl]azepane
Description
1-[(4-Nitrophenyl)acetyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a (4-nitrophenyl)acetyl group. The acetyl moiety (-COCH₂-) bridges the azepane nitrogen and the 4-nitrophenyl group, a structure that combines electron-withdrawing nitro functionality with the conformational flexibility of the azepane ring.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-9-3-1-2-4-10-15)11-12-5-7-13(8-6-12)16(18)19/h5-8H,1-4,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXSDSOXCTZOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Acetyl vs. Sulfonyl/Carbonyl Groups
- 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane (C₁₂H₁₅ClN₂O₄S, MW 318.77): The sulfonyl group (-SO₂-) introduces higher polarity and molecular weight compared to acetyl derivatives. Sulfonyl groups are typically more electron-withdrawing and resistant to hydrolysis than acetyl groups, influencing stability in aqueous media .
- 1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane (C₁₃H₁₅ClN₂O₃, MW 282.72): The carbonyl group (-CO-) offers intermediate polarity.
Halogen and Nitro Substitutions
- 1-(2-Fluoro-4-nitrophenyl)azepane (C₁₂H₁₅FN₂O₂, MW 238.26): The fluorine atom at the ortho position increases electronegativity and may sterically hinder interactions compared to para-substituted nitro groups.
- 1-(4-Nitrophenyl)azepane (C₁₂H₁₆N₂O₂, MW 220.27): The absence of halogens or additional substituents reduces molecular weight and complexity, favoring synthetic accessibility. The para-nitro group provides strong electron withdrawal, which may enhance reactivity in nucleophilic substitutions .
Molecular and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight | Substituent Type | CAS Number |
|---|---|---|---|---|
| This compound* | C₁₄H₁₇N₃O₄ | ~295.31 | Acetyl-linked 4-nitrophenyl | Not Available |
| 1-(4-Nitrophenyl)azepane | C₁₂H₁₆N₂O₂ | 220.27 | 4-Nitrophenyl | 13663-23-5 |
| 1-(2-Fluoro-4-nitrophenyl)azepane | C₁₂H₁₅FN₂O₂ | 238.26 | 2-Fluoro-4-nitrophenyl | 250371-80-3 |
| 1-(4-Chloro-3-nitrobenzenesulfonyl)azepane | C₁₂H₁₅ClN₂O₄S | 318.77 | 4-Chloro-3-nitrobenzenesulfonyl | 312594-40-4 |
| 1-[(4-Chloro-3-nitrophenyl)carbonyl]azepane | C₁₃H₁₅ClN₂O₃ | 282.72 | 4-Chloro-3-nitrophenyl carbonyl | Not Available |
*Hypothetical molecular formula and weight for this compound, assuming the structure (azepane-N-COCH₂-C₆H₄-NO₂).
Key Observations :
- Molecular Weight : Sulfonyl and halogenated derivatives exhibit higher molecular weights due to additional atoms (e.g., S, Cl, F).
- Polarity : Sulfonyl > Carbonyl > Acetyl > Nitrophenyl, affecting solubility and chromatographic behavior.
- Synthetic Challenges: Acetyl groups may undergo migration in aqueous conditions, necessitating anhydrous synthesis protocols, as noted in carbohydrate deacetylase studies .
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